molecular formula C13H19N5O9P2S B609318 trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate CAS No. 436847-09-5

trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate

Cat. No.: B609318
CAS No.: 436847-09-5
M. Wt: 483.33 g/mol
InChI Key: WJDVSMBTIILRAJ-XEMBYONJSA-N
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Description

This compound, also known as MRS2365, is a bicyclo[3.1.0]hexane-based nucleoside derivative with a 6-amino-2-(methylthio)purine moiety and a trisodium diphosphate ester group. It acts as a potent and selective agonist of the P2Y1 receptor, a G protein-coupled receptor involved in platelet aggregation and cardiovascular signaling . Its structure features:

  • A bicyclo[3.1.0]hexane ring conferring conformational rigidity.
  • A 2-methylsulfanylpurine base enhancing receptor binding via hydrophobic interactions.
  • Diphosphate groups critical for ionic interactions with the receptor’s extracellular domain.

MRS2365 is synthesized via multi-step phosphorylation and purification processes, as evidenced by its characterization via NMR and HRMS in related analogs .

Properties

CAS No.

436847-09-5

Molecular Formula

C13H19N5O9P2S

Molecular Weight

483.33 g/mol

IUPAC Name

[(1R,2R,3S,4R,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C13H19N5O9P2S/c1-30-12-16-10(14)6-11(17-12)18(4-15-6)7-5-2-13(5,9(20)8(7)19)3-26-29(24,25)27-28(21,22)23/h4-5,7-9,19-20H,2-3H2,1H3,(H,24,25)(H2,14,16,17)(H2,21,22,23)/t5-,7-,8+,9+,13+/m1/s1

InChI Key

WJDVSMBTIILRAJ-XEMBYONJSA-N

SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C4CC4(C(C3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+]

Isomeric SMILES

CSC1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]4C[C@]4([C@H]([C@H]3O)O)COP(=O)(O)OP(=O)(O)O)N

Canonical SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C4CC4(C(C3O)O)COP(=O)(O)OP(=O)(O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MRS2365;  MRS 2365;  MRS-2365.

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate involves several steps. The starting materials typically include purine derivatives and bicyclic alcohols. The key steps in the synthesis include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the amino group: This step involves the use of amination reactions.

    Phosphorylation: The phosphate group is introduced using phosphorylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, particularly the amino and phosphate groups.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphorylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Antimicrobial Properties

TSP is widely recognized for its effectiveness as an antimicrobial agent in food processing. Research has shown that TSP significantly reduces the presence of pathogenic bacteria such as Campylobacter and Salmonella on poultry products:

  • Effectiveness Against Pathogens : A study by Sarjit and Dykes (2015) demonstrated that TSP at concentrations of 8%, 10%, and 12% effectively reduced Campylobacter counts by approximately 1.2 to 6.4 log cfu/cm² and Salmonella counts by about 0.4 to 6.6 log cfu/cm² on duck meat. Notably, higher concentrations led to pathogen levels falling below the limit of detection in many cases .
  • Comparison with Other Antimicrobials : In comparison to sodium hypochlorite, TSP exhibited superior efficacy in reducing bacterial loads on duck meat, making it a preferred choice for poultry processing environments where foodborne pathogens are a concern .

Role in Purinergic Signaling

TSP's structural components position it as a relevant compound in pharmacological research, particularly concerning purinergic signaling pathways:

  • Purinergic System Targeting : The purinergic system plays a crucial role in various physiological processes, including immunity and inflammation. Compounds similar to TSP have been studied for their potential to modulate these pathways, offering insights into therapeutic applications for inflammatory diseases and immune-mediated conditions .

Case Studies

  • Neuroinflammation Studies : Research indicates that purinergic signaling is involved in neuroinflammation processes. Investigations into compounds like TSP have shown potential in mediating neuron survival during inflammatory responses, suggesting avenues for developing neuroprotective therapies .
  • Antimicrobial Efficacy in Clinical Settings : Clinical studies have also explored the application of TSP in treating infections caused by resistant strains of bacteria, leveraging its antimicrobial properties beyond food safety into healthcare settings .

Summary of Findings

The applications of trisodium phosphate extend across food safety and pharmaceutical research domains. Its effectiveness as an antimicrobial agent against foodborne pathogens positions it as a valuable resource in poultry processing. Furthermore, its relevance in purinergic signaling research opens new avenues for therapeutic exploration.

Application AreaKey Findings
Food SafetySignificant reduction of Campylobacter and Salmonella on poultry products at varying concentrations of TSP .
Pharmaceutical ResearchPotential role in modulating purinergic signaling pathways related to inflammation and immunity .

Mechanism of Action

The mechanism of action of trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic pathways, where the compound can act as an inhibitor or activator.

Comparison with Similar Compounds

Comparison with Structural Analogs

Bicyclo[3.1.0]hexane-Based Nucleosides
Compound Name Structural Modifications Receptor Affinity (P2Y1, EC₅₀) Key Reference
MRS2365 2-Methylsulfanylpurine, diphosphate ester 0.6 nM
MRS2500 2-Iodo-6-(methylamino)purine, diphosphate P2Y1 antagonist (IC₅₀ = 2.1 nM)
Compound 29 () 2-(3-Chlorophenyl)ethynyl, carboxamide A₃ adenosine receptor agonist
Compound 15 () 2-Chloro-6-(pentan-3-ylamino)purine 5HT2B/5HT2C antagonist

Key Findings :

  • Substituent Effects : The 2-methylsulfanyl group in MRS2365 enhances P2Y1 affinity compared to 2-iodo or 2-chloro derivatives (e.g., MRS2500, Compound 15), which shift activity toward antagonism or serotonin receptors .
  • Phosphate Role: Diphosphate esters are essential for P2Y1 activation. Monophosphate analogs (e.g., ) show reduced potency due to weaker ionic binding .
Purine-Modified Analogs
Compound Name Purine Modification Biological Activity
MRS2365 6-Amino-2-methylsulfanyl P2Y1 agonist
Biotin-tenofovir-DP () 6-(Biotinylated hexylamino) Antiviral (HIV RT inhibitor)
Deoxyguanosine triphosphate 2-Amino-6-oxo, triphosphate DNA synthesis substrate

Key Findings :

  • 6-Amino Group: Critical for receptor recognition. Substitution with bulkier groups (e.g., biotin in ) redirects activity to non-P2Y1 targets .
  • 2-Position : Methylsulfanyl in MRS2365 improves metabolic stability compared to 2-oxo or 2-hydroxy purines .

Functional Comparison with Non-Bicyclo Compounds

Acyclic Nucleotide Analogs
Compound Name Structure Target Receptor
ATP Acyclic triphosphate Broad P2X/P2Y receptor agonist
α,β-MeATP () Methylenephosphate-modified ATP P2X1 agonist

Key Findings :

  • MRS2365’s bicyclo ring provides >100-fold selectivity for P2Y1 over P2X1 receptors compared to α,β-MeATP .
  • Sodium salts (e.g., MRS2365) improve solubility vs. free acids () .

Biological Activity

Trisodium phosphate (TSP), chemically denoted as trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate, is a compound that has garnered attention for its diverse biological activities and applications in various fields, including food safety, agriculture, and potential therapeutic uses. This article explores the biological activity of TSP through a review of relevant studies, case reports, and experimental findings.

TSP is a phosphoric acid derivative that acts as a buffering agent and is commonly used in various industrial applications. Its structure includes a purine base, which is significant for its biological interactions. The compound's ability to interact with biological systems stems from its role in purinergic signaling pathways and enzyme modulation.

Antimicrobial Properties

TSP has been shown to possess antimicrobial properties, particularly in food safety applications. Studies have demonstrated that TSP can effectively reduce bacterial contamination on meat products. For example, a study reported that applying an 8-12% TSP solution at 55°C significantly reduced populations of Salmonella Typhimurium, Listeria monocytogenes, and E. coli O157:H7 by 0.8 to 1.2 log units on contaminated beef brisket . This suggests that TSP may serve as an effective antimicrobial agent during food processing.

Effects on Fruit Quality

In agricultural research, TSP treatment has been found to enhance the storage quality of fruits. A study involving jujube fruit indicated that TSP treatment at a concentration of 0.5 g L^-1 reduced weight loss and maintained fruit firmness during storage. It also inhibited the activities of enzymes involved in sucrose metabolism, thereby preserving the fruit's sugar content and overall quality . This highlights TSP's potential utility in postharvest management.

Purinergic Signaling Modulation

The compound's structural similarity to nucleotides allows it to interact with purinergic receptors in biological systems. Research indicates that TSP can activate purinergic signaling pathways, which are crucial for various physiological processes including inflammation and immune responses. Activation of P2Y receptors by ATP and other nucleotides can lead to intracellular signaling cascades involving calcium mobilization and protein kinase activation . This suggests that TSP may influence cellular responses through modulation of purinergic signaling.

Case Studies

Several case studies have explored the therapeutic potential of compounds related to TSP in various models:

  • Cardiac Protection : In a model of heart failure, certain phosphonate derivatives similar to TSP demonstrated protective effects by improving cardiac function and increasing survival rates among treated mice . These findings suggest a potential role for TSP or its derivatives in cardiovascular health.
  • Neuroinflammation : Another study highlighted the involvement of purinergic signaling in neuroinflammation, where compounds similar to TSP mediated neuron death through glial activation . This underscores the importance of understanding how TSP may affect neurobiological processes.

Safety Profile

TSP is generally recognized as safe (GRAS) when used within recommended limits. It has low acute toxicity with an LD50 greater than 2000 mg/kg body weight . However, excessive intake can lead to alkalosis due to its alkaline nature, which may disrupt normal physiological pH levels . Long-term exposure studies have not indicated significant chronic toxicity or carcinogenicity associated with TSP use .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate, and how can yield optimization be achieved?

  • Methodological Answer : Synthesis typically involves multi-step phosphorylation and bicyclohexane ring functionalization. Key steps include:

  • Phosphorylation : Use of protecting groups (e.g., trityl or silyl ethers) to stabilize reactive hydroxyl groups during phosphorylation .
  • Purine Coupling : Employ regioselective coupling of 6-amino-2-methylsulfanylpurine under mild acidic conditions to avoid depurination .
  • Yield Optimization : Utilize Design of Experiments (DoE) to optimize solvent polarity (e.g., DMF/H₂O mixtures) and reaction time. Monitor intermediates via LC-MS to minimize side reactions .

Q. How should researchers approach structural elucidation and resolve ambiguities in stereochemical assignments for this compound?

  • Methodological Answer : Combine X-ray crystallography (for absolute configuration) with 2D NMR (e.g., NOESY for spatial proximity) and DFT-based computational modeling (to predict stereochemical stability). Cross-validate with circular dichroism (CD) spectra for chiral centers .
  • Example : For the bicyclo[3.1.0]hexane moiety, NOESY correlations between H-1 and H-5 confirm the endo-configuration, while DFT calculations validate energy-minimized conformers .

Q. What analytical techniques are critical for purity assessment, and how can researchers address co-elution challenges in HPLC?

  • Methodological Answer :

  • Primary Techniques : Reverse-phase HPLC (C18 column, ammonium acetate buffer) with UV detection at 260 nm (purine absorbance) .
  • Co-Elution Mitigation : Use orthogonal methods:
  • Ion-Exchange Chromatography to separate phosphorylated impurities.
  • High-Resolution Mass Spectrometry (HRMS) to distinguish isobaric species .

Advanced Research Questions

Q. How can computational tools (e.g., COMSOL Multiphysics, DFT) model the compound’s reactivity in enzymatic or catalytic systems?

  • Methodological Answer :

  • Reaction Dynamics : Use DFT (B3LYP/6-31G*) to map transition states for phosphate hydrolysis or nucleophilic substitutions. Validate with kinetic isotope effect (KIE) studies .
  • COMSOL Applications : Simulate diffusion-limited processes (e.g., membrane transport of the phosphorylated derivative) by coupling Fickian diffusion models with reaction kinetics .

Q. What strategies are effective in resolving contradictions between experimental data (e.g., conflicting kinetic parameters) for this compound’s biological activity?

  • Methodological Answer :

  • Data Triangulation : Cross-reference enzyme inhibition assays (e.g., ATPase activity) with isothermal titration calorimetry (ITC) to validate binding constants .
  • Error Source Analysis : Identify buffer interference (e.g., Mg²⁺ chelation) or photodegradation (via UV stability studies). Use robust statistical frameworks (e.g., Bayesian inference) to quantify uncertainty .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions, and what degradation markers should be monitored?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to pH gradients (2–9) and elevated temperatures (37–60°C). Monitor via:
  • LC-MS/MS for hydrolytic cleavage of the phosphate ester bond.
  • ¹H-NMR for de-methylation of the 2-methylsulfanyl group .
  • Markers : Detect free inorganic phosphate (via malachite green assay) and 6-aminopurine derivatives .

Q. What interdisciplinary approaches integrate chemical software (e.g., AI-driven platforms) to predict novel derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Generative AI Models : Train on structural analogs (e.g., ATP derivatives) to propose modifications at the bicyclohexane or purine moieties. Validate synthetic feasibility with retrosynthesis tools (e.g., Chematica) .
  • Feedback Loops : Use experimental bioactivity data (IC₅₀, logP) to refine QSAR models iteratively .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate
Reactant of Route 2
trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate

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